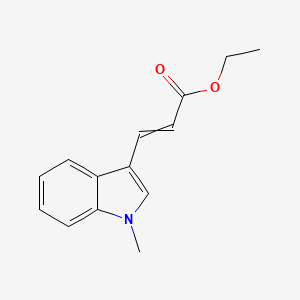
2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester is a chemical compound with a complex structure that includes an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with an alcohol derivative of 3-(1-methyl-1H-indol-3-yl). The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and may be conducted under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving indole derivatives, which are important in various biological processes.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester involves its interaction with specific molecular targets. The indole ring in its structure allows it to interact with various enzymes and receptors, potentially affecting biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(1H-indol-3-yl)-, ethyl ester: Lacks the methyl group on the indole ring.
2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, methyl ester: Has a methyl ester group instead of an ethyl ester group.
Uniqueness
The presence of the methyl group on the indole ring and the ethyl ester group makes 2-Propenoic acid, 3-(1-methyl-1H-indol-3-yl)-, ethyl ester unique. These structural features can influence its reactivity and interactions with biological targets, potentially making it more effective in certain applications compared to its similar compounds.
Propriétés
Numéro CAS |
88221-10-7 |
|---|---|
Formule moléculaire |
C14H15NO2 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
ethyl 3-(1-methylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3 |
Clé InChI |
HJABZKVWSXXFAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


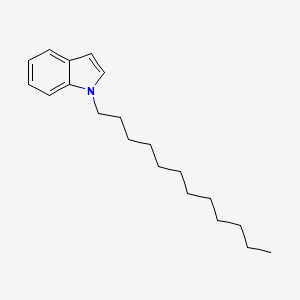

![5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14399696.png)
![5-Hydroxy-4-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14399697.png)
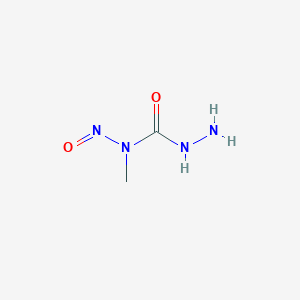



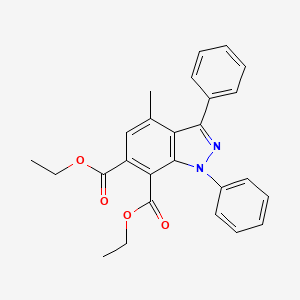
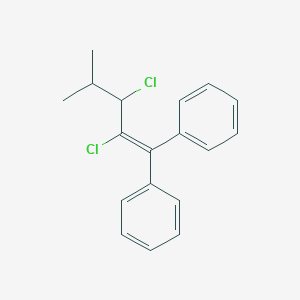
![Trimethyl[(1-propoxyhex-1-EN-1-YL)oxy]silane](/img/structure/B14399749.png)
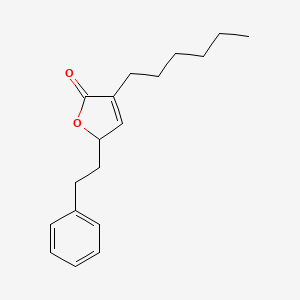
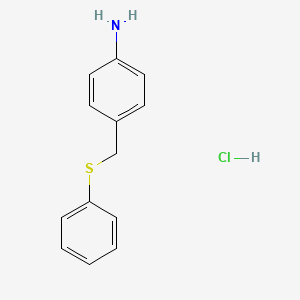
![[3-Acetyloxy-2-methyl-2-[(2-methylpropan-2-yl)oxy]propyl] acetate](/img/structure/B14399774.png)
